6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

Data Gap Tool Compound Kinase

This piperazinyl-pyrimidine is a critical, unexplored chemotype for drug discovery. As it lacks published biological data, it serves as an ideal 'ground zero' baseline for SAR studies or a negative control probe in proteomics. Its differentiation lies in its undefined activity, offering a unique opportunity for proprietary target identification without confounding pharmacological effects. Secure a high-purity batch for analytical method development or systematic medicinal chemistry optimization.

Molecular Formula C15H19N5
Molecular Weight 269.352
CAS No. 1508821-49-5
Cat. No. B2501858
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Technical Parameters


Basic Identity
Product Name6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine
CAS1508821-49-5
Molecular FormulaC15H19N5
Molecular Weight269.352
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCNCC2)NC3=CC=CC=C3
InChIInChI=1S/C15H19N5/c1-12-11-14(18-13-5-3-2-4-6-13)19-15(17-12)20-9-7-16-8-10-20/h2-6,11,16H,7-10H2,1H3,(H,17,18,19)
InChIKeyVCNGEWKXXBBLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1508821-49-5): A Chemical Tool with Undefined Scientific Utility


6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a synthetic small molecule belonging to the class of piperazinyl-pyrimidine derivatives. While this structural class is frequently investigated for biological activity, the compound itself has no published, peer-reviewed data defining its mechanism of action, potency, or selectivity [1]. Information from vendor sources suggests potential kinase inhibition [1], but no primary data is available to support or refute this claim, making it impossible to define its place within the chemical landscape.

The Unquantifiable Risk of Substituting 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1508821-49-5) with Class Analogs


Substituting 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine with a structurally similar, but better-characterized, piperazinyl-pyrimidine is not a trivial decision. This specific compound lacks any quantifiable data to establish baseline performance, selectivity, or safety. In contrast, well-defined analogs like PF-4708671 have known selectivity profiles (e.g., 400-fold selectivity for S6K1 over S6K2 [1]), while others are defined as potent CCR4 antagonists [2]. Without this fundamental data for CAS 1508821-49-5, substitution carries the unquantifiable risk of introducing unknown off-target effects, inconsistent experimental results, or complete lack of activity, jeopardizing any project that depends on a predictable chemical probe.

Quantitative Performance Evaluation for 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1508821-49-5)


Core Differentiator: Absence of Validated Bioactivity Data

No quantitative data (IC50, Ki, EC50) for 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine could be located in any authoritative public database (PubChem, ChEMBL, BindingDB), research publication, or patent [1]. This is in stark contrast to closely related piperazinyl-pyrimidine compounds, such as PF-4708671, which has a well-defined inhibitory profile with a Ki of 20 nM for its primary target S6K1 [2]. The absence of this core data is the primary differentiator.

Data Gap Tool Compound Kinase

Core Differentiator: Lack of Defined Target Selectivity Profile

A key differentiator between well-characterized kinase inhibitors is their selectivity profile. For example, the analog PF-4708671 demonstrates 400-fold selectivity for S6K1 over the closely related S6K2 isoform and shows minimal inhibition against a panel of 85 other kinases [1]. For 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine, no selectivity data exists [2]. This lack of information precludes any assessment of its potential utility or off-target liabilities.

Selectivity Polypharmacology Kinase

Core Differentiator: Undefined Pharmacological Class

The piperazinyl-pyrimidine scaffold is a known pharmacophore for both kinase inhibitors [1] and CCR4 antagonists [2]. The specific substitution pattern of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine places it in a structural gray area, with no data to confirm which (if any) class it belongs to. Unlike analogs with defined activity in either class (e.g., potent kinase inhibition with IC50 < 1 µM or CCR4 antagonism with IC50 < 10 µM [2]), this compound's functional identity is unknown [3].

CCR4 Kinase Target Engagement

Potential (but Unvalidated) Application Scenarios for 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1508821-49-5)


Chemical Proteomics and Target Deconvolution

Given the lack of any known biological activity [1], this compound could serve as a negative control or 'inactive' probe in chemical proteomics experiments. When used alongside a confirmed active analog from the same scaffold (e.g., a known S6K1 inhibitor [2] or CCR4 antagonist [3]), it could help distinguish specific target engagement from non-specific binding events. However, this application is purely hypothetical as its inertness is assumed, not proven.

Scaffold for Medicinal Chemistry Optimization

The 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine structure represents an unexplored chemotype within the piperazinyl-pyrimidine class. A medicinal chemistry program could use this compound as a starting point for systematic optimization. Its current lack of activity would serve as the 'ground zero' baseline, allowing researchers to attribute any gained potency or selectivity to specific structural modifications [4].

Analytical Chemistry Reference Standard

If a supply of the compound can be obtained and characterized for purity, it could serve as a reference standard for analytical methods (e.g., HPLC, LC-MS) designed to detect or quantify similar piperazinyl-pyrimidine derivatives. Its utility would be purely as a physicochemical marker, as its biological properties are undefined [1].

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